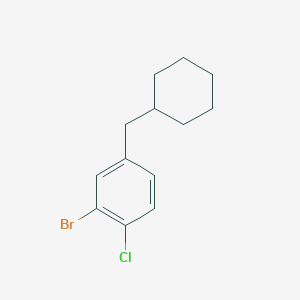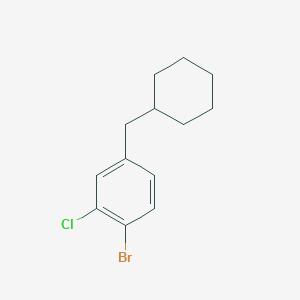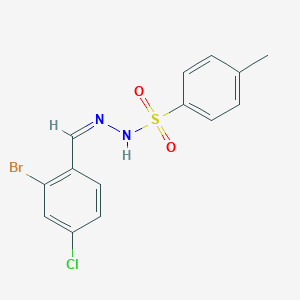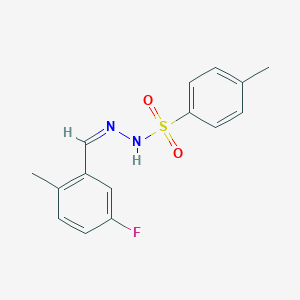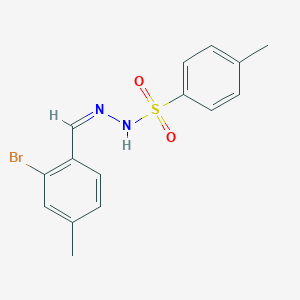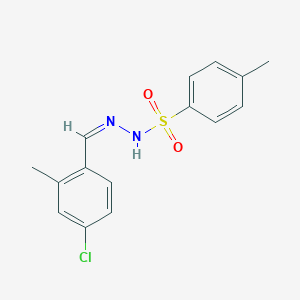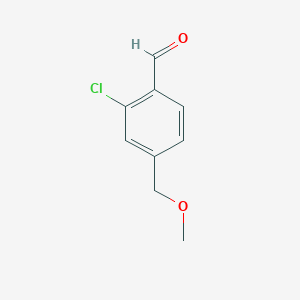
2-Bromo-4-(4-methoxybenzyl)-1-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-(4-methoxybenzyl)-1-methylbenzene, also known as BMMB, is an organic compound that is used as a synthetic intermediate in the pharmaceutical industry. BMMB is a versatile compound and can be used in various applications, such as in the synthesis of drugs, in the production of dyes and pigments, and as a precursor for the synthesis of other compounds. BMMB has also been used in the development of new materials and in the study of biological systems.
Aplicaciones Científicas De Investigación
2-Bromo-4-(4-methoxybenzyl)-1-methylbenzene has been used in a variety of scientific research applications, including in the synthesis of drugs, in the development of new materials, and in the study of biological systems. This compound has been used in the synthesis of several drugs, such as the anti-inflammatory drug ibuprofen, the antimalarial drug mefloquine, and the antidepressant drug fluoxetine. This compound has also been used in the development of new materials, such as polymers and nanomaterials, and in the study of biological systems, such as the synthesis of proteins and the study of enzyme activity.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-(4-methoxybenzyl)-1-methylbenzene is not fully understood, but it is believed to be related to its ability to act as a nucleophile in organic reactions. This compound is known to react with electrophiles, such as halogens, and can act as a leaving group in substitution reactions. This compound can also act as a reducing agent in some reactions, and can be used to reduce aldehydes and ketones.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood, but it is believed to have some effects on the human body. This compound has been shown to have some antibacterial and antifungal properties, and it has been used in the treatment of some skin infections. This compound has also been shown to have some anti-inflammatory and analgesic effects, and it has been used to treat some types of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-Bromo-4-(4-methoxybenzyl)-1-methylbenzene in laboratory experiments has several advantages, such as its low cost, its easy availability, and its versatility. This compound is relatively easy to synthesize, and it can be used in a variety of reactions. However, there are some limitations to the use of this compound in laboratory experiments, such as its relatively low reactivity and its tendency to form side products.
Direcciones Futuras
There are several potential future directions for the use of 2-Bromo-4-(4-methoxybenzyl)-1-methylbenzene in scientific research. This compound could be used in the development of new materials, such as polymers and nanomaterials, and in the study of biological systems, such as the synthesis of proteins and the study of enzyme activity. This compound could also be used in the synthesis of new drugs, such as antibiotics and antiviral drugs, and in the development of new methods for the synthesis of organic compounds. Additionally, this compound could be used in the study of the biochemical and physiological effects of organic compounds, and in the development of new methods for the synthesis of organic compounds.
Métodos De Síntesis
2-Bromo-4-(4-methoxybenzyl)-1-methylbenzene can be synthesized through a variety of methods, including the use of Grignard reagents, the reaction of bromine with methylbenzene, and the reaction of 4-methoxybenzyl bromide with 1-methylbenzene. The Grignard reagent method involves the reaction of magnesium with a halide to form a Grignard reagent, which is then reacted with an alkyl halide to form the desired product. The reaction of bromine with methylbenzene involves the addition of bromine to methylbenzene in the presence of a Lewis acid, while the reaction of 4-methoxybenzyl bromide with 1-methylbenzene involves the addition of the 4-methoxybenzyl bromide to 1-methylbenzene in the presence of a base.
Propiedades
IUPAC Name |
2-bromo-4-[(4-methoxyphenyl)methyl]-1-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO/c1-11-3-4-13(10-15(11)16)9-12-5-7-14(17-2)8-6-12/h3-8,10H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMNKSIDSARJAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC2=CC=C(C=C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


